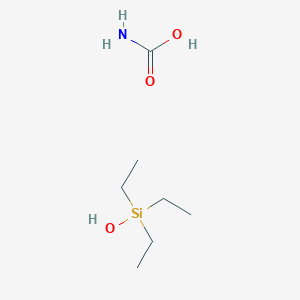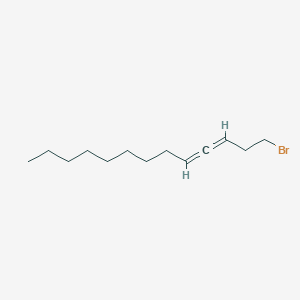
1-Bromotrideca-3,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromotrideca-3,4-diene is an organic compound characterized by the presence of a bromine atom and two double bonds in its structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique arrangement of the double bonds in this compound gives it distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromotrideca-3,4-diene can be synthesized through various methods, including the hydroboration of bromo-substituted 1,3-enynes followed by hydride addition . Another common method involves the dehydrohalogenation of organohalides, where the removal of hydrogen halide from a precursor compound leads to the formation of the diene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of transition metal catalysts, such as palladium or nickel, can facilitate the coupling reactions required to form the diene structure. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromotrideca-3,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides (e.g., HBr), leading to the formation of addition products.
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The double bonds in the compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Nucleophiles (e.g., NaOH): Used in substitution reactions.
Oxidizing Agents (e.g., KMnO4): Used in oxidation reactions.
Major Products Formed:
1,2-Addition Products: Formed during electrophilic addition reactions.
Substituted Dienes: Formed during nucleophilic substitution reactions.
Epoxides and Alkanes: Formed during oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
1-Bromotrideca-3,4-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromotrideca-3,4-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound undergoes electrophilic addition reactions, where the double bonds react with electrophiles to form addition products.
Resonance Stabilization: The presence of conjugated double bonds allows for resonance stabilization of intermediates, enhancing the compound’s reactivity.
Carbocation Formation: During reactions, the formation of resonance-stabilized carbocations plays a crucial role in determining the reaction pathway and products.
Comparación Con Compuestos Similares
1-Bromotrideca-3,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: A non-conjugated diene with two double bonds separated by more than one single bond.
1,3-Hexadiene: Another conjugated diene with a similar structure but different chain length.
Uniqueness: this compound’s unique structure, with a bromine atom and specific positioning of double bonds, gives it distinct reactivity and applications compared to other dienes .
Propiedades
Número CAS |
60705-51-3 |
|---|---|
Fórmula molecular |
C13H23Br |
Peso molecular |
259.23 g/mol |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11H,2-8,12-13H2,1H3 |
Clave InChI |
XOAQGNRYHRBIKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


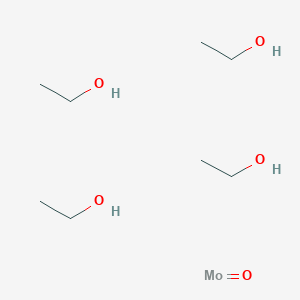
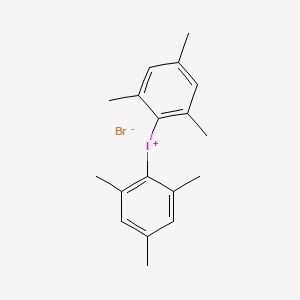
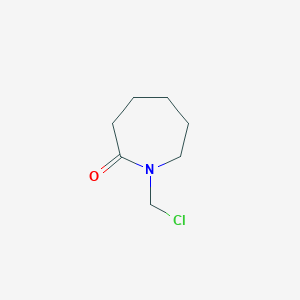
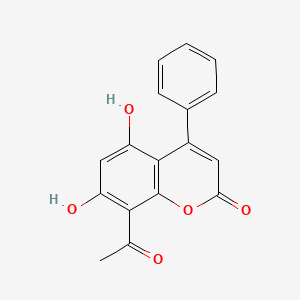
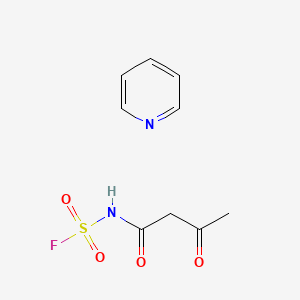
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
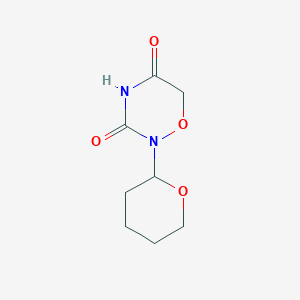
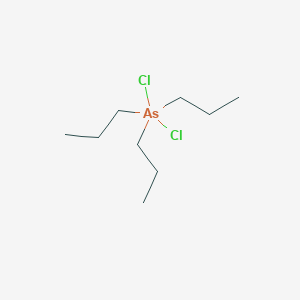
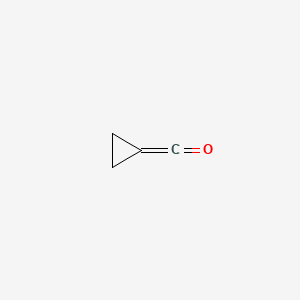
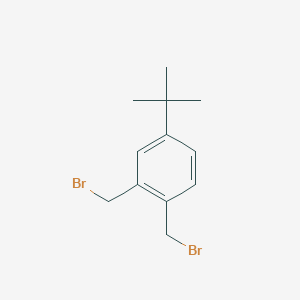
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
